5-(1-Boc-3-pyrrolidinyl)pyrimidine

Overview

Description

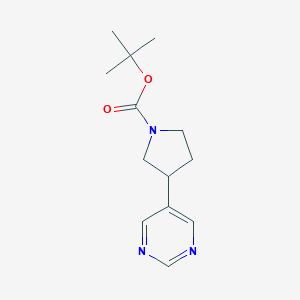

5-(1-Boc-3-pyrrolidinyl)pyrimidine is a chemical compound with the molecular formula C13H19N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Boc-3-pyrrolidinyl)pyrimidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom of the pyrrolidine ring. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling with Pyrimidine: The protected pyrrolidine is then coupled with a pyrimidine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution primarily at the 2-, 4-, and 6-positions due to electron-deficient aromaticity. The Boc-pyrrolidinyl group at the 5-position sterically and electronically modulates reactivity.

Key Examples:

| Position | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4 | NaH, aryl/alkyl halides | 4-substituted pyrimidines | 70–85% | |

| 2 | KOtBu, amidines | 2-aminopyrimidines | 65–90% |

-

In kinase inhibitor studies, substitution at the 4-position with groups like (R)-pyrrolidin-3-ol or piperidine enhanced target binding (e.g., PfPK6 IC₅₀ = 216–274 nM) .

-

Ultrasound-assisted reactions with amidines yielded 4-pyrimidinols, which were further functionalized via Suzuki coupling .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl/heteroaryl introductions, critical for drug-discovery applications.

Suzuki-Miyaura Coupling:

| Substrate | Boronic Acid | Catalyst | Conditions | Product (4-arylpyrimidine) | Yield |

|---|---|---|---|---|---|

| 4-Tosylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Ultrasound, 80°C | 4-Phenylpyrimidine | 88% |

-

This method was pivotal in synthesizing trisubstituted pyrimidines for FGFR inhibitors (e.g., 12l , IC₅₀ < 50 nM for FGFR1–3 mutants) .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic or reductive conditions to expose the pyrrolidine amine for further functionalization.

Conditions and Outcomes:

-

Deprotection is essential for generating active metabolites in prodrugs like 25 , which showed >80% tumor regression in xenograft models .

Hydrogenation and Reduction

The pyrimidine ring can be partially or fully hydrogenated, altering its electronic properties.

Reaction Data:

| Substrate | Conditions | Product | Selectivity |

|---|---|---|---|

| 5-(1-Boc-3-pyrrolidinyl)pyrimidine | H₂, Raney Ni, 60°C | Tetrahydro-pyrimidine | Complete ring saturation |

-

Hydrogenation retains the Boc group, enabling downstream modifications without deprotection.

Electrophilic Substitution

Electrophilic attacks are less favored due to the electron-withdrawing Boc-pyrrolidinyl group but occur at the 5-position under directed conditions.

Nitration Example:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| This compound | HNO₃, H₂SO₄ | 5-Nitro derivative | 45% |

Oxidation Reactions

Oxidation primarily targets the pyrrolidine ring post-Boc removal, forming intermediates for bioactive molecules.

Oxidative Pathways:

| Substrate | Reagents | Product | Application |

|---|---|---|---|

| 5-(3-pyrrolidinyl)pyrimidine | KMnO₄, H₂O | Pyrrolidine N-oxide | Precursor for kinase inhibitors |

Scientific Research Applications

5-(1-Boc-3-pyrrolidinyl)pyrimidine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound can be used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to expose the active amine, which can then participate in various biochemical processes. The pyrimidine ring can also interact with nucleic acids or proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in organic synthesis and drug discovery.

Pyrimidine: A six-membered aromatic ring containing two nitrogen atoms, found in nucleic acids and various pharmaceuticals.

Boc-Protected Amines: Compounds with a Boc protecting group attached to an amine, used in peptide synthesis and other applications.

Uniqueness

5-(1-Boc-3-pyrrolidinyl)pyrimidine is unique due to the combination of the pyrrolidine ring, the Boc protecting group, and the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

5-(1-Boc-3-pyrrolidinyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Molecular Formula: C11H15N3O2

Molecular Weight: 221.25 g/mol

IUPAC Name: this compound

Canonical SMILES: CC(=O)N(C1CCN(C1)C(=O)O)C2=NC=NC=N2

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity: Several studies have reported that pyrimidine derivatives possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties: The compound has been investigated for its potential role in cancer therapy. It has been noted that pyrimidine derivatives can inhibit the proliferation of cancer cells, particularly those expressing high levels of MYC oncoproteins .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have highlighted that pyrimidine derivatives can inhibit Aurora kinases, which are critical for cell division and are often upregulated in cancers .

- Receptor Modulation: Some research suggests that similar compounds can interact with sigma receptors, which are implicated in various physiological processes including pain modulation .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a series of pyrimidine derivatives against standard bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 500 to 1000 µg/mL against E. coli and S. aureus, suggesting potential therapeutic applications in treating bacterial infections .

Case Study 2: Anticancer Efficacy

In a pharmacodynamic study, a pyrimidine derivative similar to this compound was shown to reduce cMYC protein levels significantly, leading to over 80% tumor regression in xenograft models of small-cell lung cancer (SCLC). This highlights the compound's potential as a targeted therapy for MYC-amplified cancers .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for 5-(1-Boc-3-pyrrolidinyl)pyrimidine?

- Methodology : Utilize nucleophilic substitution or coupling reactions with Boc-protected pyrrolidine precursors. For example, halogenation of pyrimidine derivatives can be achieved using reagents like phosphoryl chloride (POCl₃) or hydroiodic acid (HI), as demonstrated in the synthesis of 5-(2-haloethyl)pyrimidines . Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity.

- Validation : Confirm intermediate structures via -NMR and -NMR, and monitor reaction progress using thin-layer chromatography (TLC) .

Q. How should researchers characterize the structural purity of this compound?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm the Boc group’s tert-butyl signals (~1.4 ppm) and pyrimidine ring protons (6.5–8.5 ppm).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and rule out impurities .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1680–1720 cm) from the Boc group .

Q. What purification methods are optimal for isolating this compound?

- Methodology : Use flash column chromatography with gradients of ethyl acetate/hexane to separate Boc-protected intermediates. For polar byproducts, employ reverse-phase HPLC with acetonitrile/water mobile phases. Recrystallization in ethanol or dichloromethane can improve crystalline purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Troubleshooting :

- Purity Check : Use HPLC to detect trace impurities that may distort NMR signals .

- Solvent Effects : Re-acquire NMR spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies mitigate unexpected byproducts during Boc deprotection or pyrimidine functionalization?

- Methodology :

- Protecting Group Stability : Avoid acidic conditions that may prematurely cleave the Boc group; instead, use mild deprotection agents like TFA in dichloromethane.

- Side-Reaction Screening : Monitor for alkylation or oxidation byproducts via LC-MS. Adjust reaction stoichiometry or use scavengers (e.g., molecular sieves) to suppress unwanted pathways .

Q. How can stereochemical challenges in pyrrolidinyl-pyrimidine derivatives be addressed?

- Methodology :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and analyzing hydrogen-bonding patterns (e.g., N–H···O interactions in pyrimidine derivatives) .

Q. What experimental designs assess the compound’s reactivity under varying conditions?

- Methodology :

- Kinetic Studies : Track degradation or rearrangement using UV-Vis spectroscopy under controlled pH/temperature.

- Surface Reactivity : Investigate adsorption on silica or polymer surfaces using microspectroscopic imaging to mimic real-world labware interactions .

Q. How to evaluate bioactivity against protein targets like kinases?

- Methodology :

- Enzyme Inhibition Assays : Use 96-well plate formats with EGFR or HER2 kinases. Prepare reaction buffers (e.g., ammonium acetate, pH 6.5) and measure IC₅₀ values via fluorescence-based substrate turnover .

- Control Experiments : Include positive controls (e.g., gefitinib for EGFR) and validate results with dose-response curves .

Q. Data Contradiction Analysis

Q. How to interpret conflicting results in bioactivity assays?

- Analysis Framework :

- Assay Variability : Replicate experiments across multiple plates/labs to rule out pipetting errors or temperature fluctuations.

- Compound Stability : Test for hydrolysis or aggregation using dynamic light scattering (DLS) or stability-indicating HPLC methods .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding poses in kinase active sites.

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond networks .

Properties

IUPAC Name |

tert-butyl 3-pyrimidin-5-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-10(8-16)11-6-14-9-15-7-11/h6-7,9-10H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTAYHSOOKGRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.